molecular formula C12H12O2 B14277422 (2-Ethenylphenyl)methyl prop-2-enoate CAS No. 134874-54-7

(2-Ethenylphenyl)methyl prop-2-enoate

Cat. No.: B14277422
CAS No.: 134874-54-7
M. Wt: 188.22 g/mol
InChI Key: BLJWGKGOJKVLIU-UHFFFAOYSA-N
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Description

(2-Ethenylphenyl)methyl prop-2-enoate: is an organic compound with the molecular formula C12H12O2. It is an ester formed from the reaction of (2-ethenylphenyl)methanol and prop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)methyl prop-2-enoate typically involves the esterification reaction between (2-ethenylphenyl)methanol and prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions: (2-Ethenylphenyl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Chemistry: (2-Ethenylphenyl)methyl prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for studying the metabolism of esters in living organisms.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2-Ethenylphenyl)methyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release (2-ethenylphenyl)methanol and prop-2-enoic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring and the ester group.

Comparison with Similar Compounds

    (2-Methylphenyl)methyl prop-2-enoate: Similar structure but with a methyl group instead of an ethenyl group.

    Ethyl prop-2-enoate: A simpler ester with an ethyl group instead of the (2-ethenylphenyl)methyl group.

Uniqueness: (2-Ethenylphenyl)methyl prop-2-enoate is unique due to the presence of the ethenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The compound’s structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

134874-54-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(2-ethenylphenyl)methyl prop-2-enoate

InChI

InChI=1S/C12H12O2/c1-3-10-7-5-6-8-11(10)9-14-12(13)4-2/h3-8H,1-2,9H2

InChI Key

BLJWGKGOJKVLIU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1COC(=O)C=C

Origin of Product

United States

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